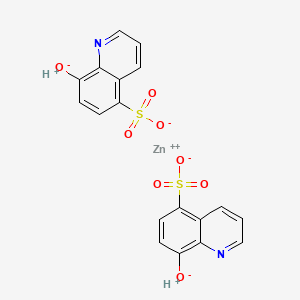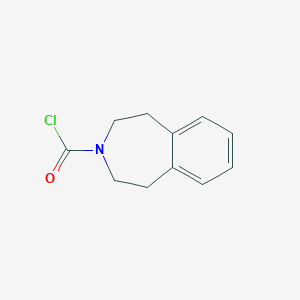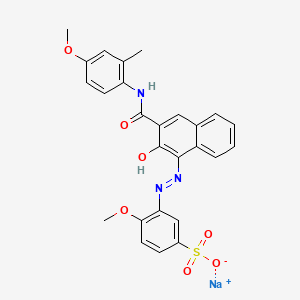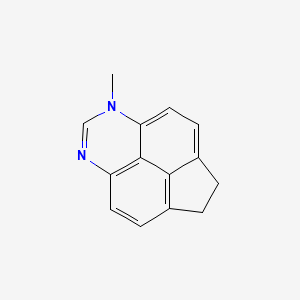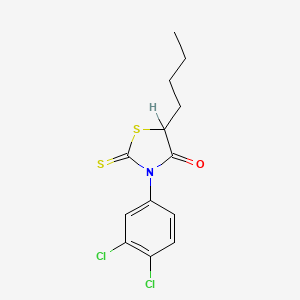
5-Butyl-3-(3,4-dichlorophenyl)rhodanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Butyl-3-(3,4-dichlorophenyl)rhodanine: is a synthetic organic compound belonging to the rhodanine family. Rhodanine derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound’s structure consists of a rhodanine core with a butyl group at the 5-position and a 3,4-dichlorophenyl group at the 3-position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-3-(3,4-dichlorophenyl)rhodanine typically involves the condensation of 3,4-dichlorobenzaldehyde with rhodanine in the presence of a base. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the sulfur atom in the rhodanine ring.
Reduction: Reduction reactions can target the carbonyl group in the rhodanine ring.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the rhodanine ring.
Reduction: Reduced forms of the rhodanine ring.
Substitution: Substituted aromatic derivatives with various functional groups.
科学研究应用
Chemistry: 5-Butyl-3-(3,4-dichlorophenyl)rhodanine is used as a building block in organic synthesis
Biology: The compound has shown promise in biological studies due to its potential antimicrobial and antiviral properties. It is being investigated for its ability to inhibit the growth of certain bacteria and viruses.
Medicine: In medicinal chemistry, this compound is explored for its potential as an anticancer agent. Studies have shown that rhodanine derivatives can inhibit the proliferation of cancer cells by targeting specific molecular pathways.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence. It is also being studied for its potential use in agricultural chemicals.
作用机制
The mechanism of action of 5-Butyl-3-(3,4-dichlorophenyl)rhodanine involves its interaction with specific molecular targets in cells. The compound can inhibit enzymes involved in critical biological processes, leading to the disruption of cellular functions. For example, it may inhibit the activity of certain kinases or proteases, which are essential for cell proliferation and survival.
相似化合物的比较
- 3-Butyl-5-(3,4-dimethoxybenzylidene)rhodanine
- 3-N-Butyl-5-(4-methoxybenzylidene)rhodanine
- 5-(3,4-dimethoxybenzylidene)rhodanine
Comparison: 5-Butyl-3-(3,4-dichlorophenyl)rhodanine is unique due to the presence of the 3,4-dichlorophenyl group, which imparts distinct chemical and biological properties. Compared to other rhodanine derivatives, this compound may exhibit enhanced antimicrobial and anticancer activities due to the electron-withdrawing effects of the chlorine atoms on the aromatic ring.
属性
CAS 编号 |
23517-51-3 |
|---|---|
分子式 |
C13H13Cl2NOS2 |
分子量 |
334.3 g/mol |
IUPAC 名称 |
5-butyl-3-(3,4-dichlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H13Cl2NOS2/c1-2-3-4-11-12(17)16(13(18)19-11)8-5-6-9(14)10(15)7-8/h5-7,11H,2-4H2,1H3 |
InChI 键 |
MWVSWFYBSIHDNR-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1C(=O)N(C(=S)S1)C2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 6-amino-4-[p-chloroanilino]-5-nitro-2-pyridincarbamate](/img/structure/B14706278.png)
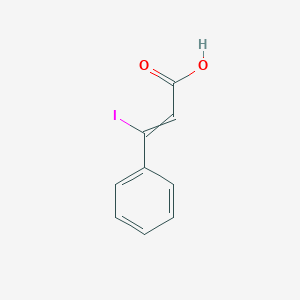
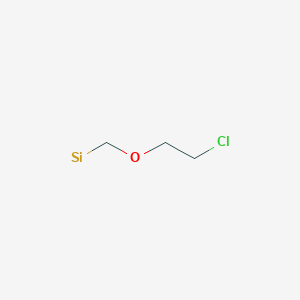
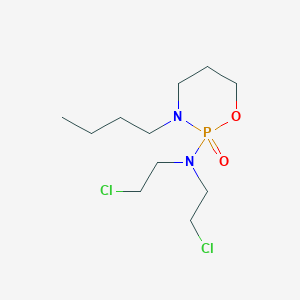
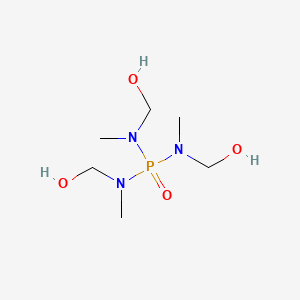
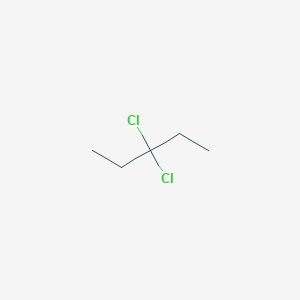
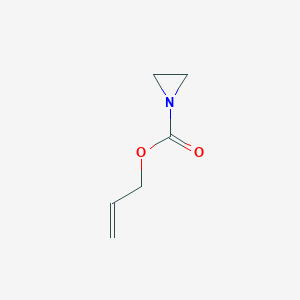
![3-Carbamoyl-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14706322.png)
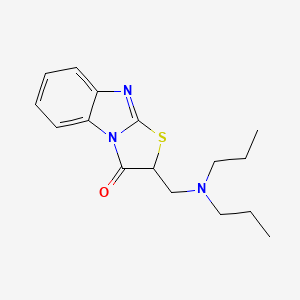
![1-[(2e)-1-(Naphthalen-1-yl)-3-phenyltriaz-2-en-1-yl]ethanone](/img/structure/B14706339.png)
